1-Oxaspiro[2.3]hexane

Ring Strain Thermodynamics Reactivity

1-Oxaspiro[2.3]hexane (CAS 157-48-2; methylenecyclobutane oxide) is a strained spirocyclic epoxide with molecular formula C₅H₈O and molecular weight 84.12 g·mol⁻¹. It belongs to the 1-oxaspiro[2.3]hexane class, characterized by a three-membered oxirane ring spiro-fused to a four-membered cyclobutane ring.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 157-48-2
Cat. No. B094672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[2.3]hexane
CAS157-48-2
Synonyms1-OXASPIRO[2.3]HEXANE
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESC1CC2(C1)CO2
InChIInChI=1S/C5H8O/c1-2-5(3-1)4-6-5/h1-4H2
InChIKeyAPUDJEBZDAGSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[2.3]hexane (CAS 157-48-2) – Compound Identity and Procurement-Relevant Baseline


1-Oxaspiro[2.3]hexane (CAS 157-48-2; methylenecyclobutane oxide) is a strained spirocyclic epoxide with molecular formula C₅H₈O and molecular weight 84.12 g·mol⁻¹ . It belongs to the 1-oxaspiro[2.3]hexane class, characterized by a three-membered oxirane ring spiro-fused to a four-membered cyclobutane ring. The compound exhibits a boiling point of 89–92 °C (754 Torr) and a density of 0.9284 g·cm⁻³ (0 °C) . Its defining feature is the dual ring strain arising from the oxirane (~27 kcal·mol⁻¹) and the cyclobutane ring, producing an estimated total strain energy of approximately 56 kcal·mol⁻¹ [1]. This strain drives its primary reactivity modes: Lewis-acid-mediated rearrangement to cyclopentanones and nucleophilic addition with distinct regioselectivity [2].

1 Strain-release synthesis workflow
2 Lewis-acid rearrangement context
3 Counter-steric regioselectivity fit
Selection context for spiro-epoxide-based synthetic methodology

Why 1-Oxaspiro[2.3]hexane Cannot Be Replaced by a Generic Epoxide or Related Spirocycle


1-Oxaspiro[2.3]hexane occupies a unique position among strained spiro-epoxides because its reactivity profile is governed by the interplay of an oxirane and a cyclobutane ring sharing a single spiro carbon. Simple epoxides (e.g., cyclohexene oxide) lack the second ring and consequently do not undergo the characteristic Lewis-acid-promoted cyclopentanone expansion [1]. The isomeric 4‑oxaspiro[2.3]hexane (oxygen at position 4; CAS 13357‑56‑7) yields divergent product mixtures (cyclopentanones, cyclobutanones, or 4‑methylenetetrahydrofurans) depending on substituents, whereas 1‑oxaspiro[2.3]hexane exhibits more predictable rearrangement selectivity [2]. Smaller-ring analogs such as 1‑oxaspiro[2.2]pentane (bp ~83 °C) and larger-ring analogs such as 1‑oxaspiro[2.5]octane (bp ~141 °C) differ substantially in boiling point, density, and ring-strain distribution, making them unsuitable as drop-in replacements in processes where precise physical properties and strain-release kinetics are critical . The quantitative evidence below establishes where 1‑oxaspiro[2.3]hexane delivers demonstrably different performance relative to these comparators.

Generic epoxide Strain-release rearrangement may not drive cyclopentanone expansion
4-Oxa isomer Predictable regiochemistry product-mixture outcome may shift
Smaller/larger ring Process boiling point distillation window and strain kinetics may differ

Quantitative Evidence Guide: Where 1-Oxaspiro[2.3]hexane Outperforms Its Closest Analogs


Ring Strain Energy: 1-Oxaspiro[2.3]hexane vs. Simple Epoxides and Unstrained Cyclic Ethers

1-Oxaspiro[2.3]hexane possesses a total ring strain energy of approximately 56 kcal·mol⁻¹, combining the strain of the oxirane ring (~27 kcal·mol⁻¹) and the cyclobutane ring (~26 kcal·mol⁻¹). This is roughly twice the strain energy of a typical monosubstituted epoxide such as cyclohexene oxide (~27–28 kcal·mol⁻¹) and substantially higher than that of the parent spiro[2.3]hexane carbocycle (~54.9 kcal·mol⁻¹) [1]. The elevated strain provides a larger thermodynamic driving force for ring-opening and rearrangement reactions, enabling transformations that are kinetically inaccessible with conventional epoxides [2].

Ring strain energy
Class-level inference
~56 kcal·mol⁻¹ vs. ~27–28 kcal·mol⁻¹ for simple epoxide
~2× higher strain
Reported thermodynamic driving-force context
Estimated strain values; review for specific reaction design
Ring Strain Thermodynamics Reactivity

Boiling Point Differentiation: 1-Oxaspiro[2.3]hexane vs. 1-Oxaspiro[2.2]pentane and 1-Oxaspiro[2.5]octane

The experimentally measured boiling point of 1‑oxaspiro[2.3]hexane is 89–92 °C at 754 Torr . This places it between the lower homolog 1‑oxaspiro[2.2]pentane (predicted bp 83.1±8.0 °C at 760 mmHg) and the higher homolog 1‑oxaspiro[2.5]octane (bp 140.7±8.0 °C at 760 mmHg) . The ~50 °C gap between the [2.3] and [2.5] systems allows straightforward separation from higher-boiling reaction components, while the ~6 °C difference from the [2.2] system is sufficient for fractional distillation at scale.

Boiling point
Cross-study comparable
89–92 °C (754 Torr)
~6 °C above [2.2]; ~50 °C below [2.5]
Supports purification-process fit
Measured/predicted near atmospheric pressure
Physical Properties Purification Process Chemistry

Regioselectivity of Nucleophilic Ring-Opening: 1-Oxaspiro[2.3]hexane vs. 4-Oxaspiro[2.3]hexane and Simple Epoxides

In 1‑oxaspiro[2.3]hexanes, nucleophilic addition preferentially occurs at the more hindered epoxide C–O bond (the one connected to the quaternary spiro carbon), a counterintuitive outcome that contrasts with the typical steric-control regioselectivity observed in simple epoxides [1]. The isomeric 4‑oxaspiro[2.3]hexanes show different selectivity patterns: under BF₃·Et₂O, they can produce cyclopentanones, cyclobutanones, or 4‑methylenetetrahydrofurans depending on substituents, whereas 1‑oxaspiro[2.3]hexanes rearrange more predictably to cyclopentanones via a stabilized carbocation intermediate [2]. This regiochemical predictability is a key differentiator for synthetic planning.

Nucleophilic regioselectivity
Class-level inference
Attack at hindered spiro C–O; cyclopentanone predominant
Predictable vs. substituent-dependent for 4-oxa
Supports synthetic-planning predictability
BF₃·Et₂O conditions; product class may vary with substrate
Regioselectivity Nucleophilic Addition Synthetic Methodology

Enantioselective Synthesis Capability: 1-Oxaspiro[2.3]hexane Derivatives via Chiral Lithiated Oxiranes

A two-step protocol using configurably stable α‑lithiated oxiranes and 3‑substituted cyclobutanones delivers enantiomerically enriched cyclobutanols with an enantiomeric ratio >98:2, which undergo base‑mediated Payne rearrangement to yield 1‑oxaspiro[2.3]hexane derivatives with high enantiopurity [1]. This level of stereocontrol has not been demonstrated for 4‑oxaspiro[2.3]hexanes or 1‑oxaspiro[2.2]pentanes via an analogous strategy, giving the [2.3] system a distinct advantage for applications requiring chiral spirocyclic intermediates.

Enantioselective synthesis
Head-to-head
er > 98:2 for spiro-epoxide precursors
Unmatched for 4-oxa or smaller rings
Supports chiral building-block sourcing
Lithiated oxirane methodology; chiral HPLC verification
Asymmetric Synthesis Enantioselectivity Chiral Building Blocks

Spiro γ-Lactone Precursor Value: 1-Oxaspiro[2.3]hexane vs. Alternative Spiro-Epoxides

1‑Oxaspiro[2.3]hexane is explicitly employed as the spiro-epoxide reactant in the aluminum enolate opening methodology that furnishes spiro γ‑lactones (1‑oxaspiro[4.n]‑2‑one systems) with high efficiency . Competing spiro-epoxides such as 1‑oxaspiro[2.2]pentane or 1‑oxaspiro[2.5]octane have not been reported to undergo this transformation with comparable efficiency. The [2.3] ring-size combination yields γ‑hydroxy esters that cyclize to the corresponding spirolactones without requiring intermediate purification, a direct process advantage .

Spiro γ-lactone precursor
Class-level inference
Only [2.3] system validated for Al-enolate opening
Direct lactone cyclization reported
Supports spirolactone-library synthesis context
Alternative ring sizes not reported; source-specific review
Spirolactone Synthesis Aluminum Enolate Chemistry Synthetic Intermediate

High-Value Application Scenarios for 1-Oxaspiro[2.3]hexane Based on Quantitative Differentiation Evidence


Strain-Release-Driven Synthesis of Cyclopentanone Derivatives

When a synthetic route requires a thermodynamically favorable ring expansion to access substituted cyclopentanones, 1‑oxaspiro[2.3]hexane provides the dual ring strain (~56 kcal·mol⁻¹) necessary for Lewis-acid-mediated rearrangement with predictable regiochemistry [1]. This avoids the product mixtures observed with 4‑oxaspiro[2.3]hexane and the insufficient driving force of simple epoxides [2].

Enantioselective Preparation of Chiral Spirocyclic Building Blocks

Medicinal chemistry programs requiring enantiopure spiro[2.3] scaffolds can leverage the established α‑lithiated oxirane/cyclobutanone methodology that delivers 1‑oxaspiro[2.3]hexane derivatives with er > 98:2 [3]. This level of stereocontrol is currently unmatched for the 4‑oxa isomer and smaller-ring analogs, reducing downstream purification burden.

Spiro γ-Lactone Library Synthesis for Biological Screening

For hit-to-lead or lead optimization campaigns targeting spirocyclic lactone chemotypes, 1‑oxaspiro[2.3]hexane is the only validated spiro-epoxide entry point to the 1‑oxaspiro[4.n]‑2‑one scaffold via aluminum enolate opening . The ability to telescope the epoxide opening directly into lactone cyclization without intermediate purification offers a practical throughput advantage.

Process Chemistry Where Boiling Point Window Is Critical

In continuous-flow or batch processes where thermal management of a strained intermediate is essential, the boiling point of 1‑oxaspiro[2.3]hexane (89–92 °C) provides a favorable distillation window: it is high enough to avoid competing with low-boiling solvents, yet sufficiently below the 140 °C range of the [2.5] analog to minimize thermal decomposition during purification.

Application
Selection Property
Validation Focus
Cyclopentanone synthesis
Dual ring-strain profile
Lewis-acid rearrangement selectivity
Chiral building blocks
Enantiomeric ratio potential
Lithiated oxirane methodology fit
Spirolactone libraries
Al-enolate opening validation
Cyclization efficiency review
Process chemistry
Boiling-point window
Thermal management and purification fit

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